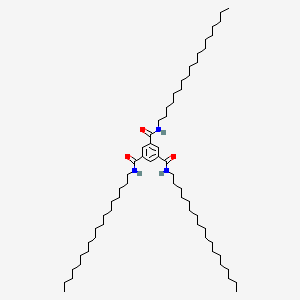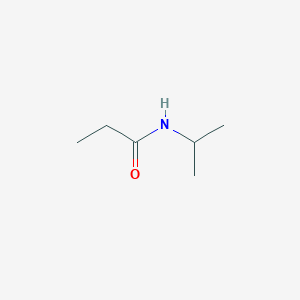
1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- is a compound belonging to the class of benzene-1,3,5-tricarboxamides. These compounds are known for their ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions. The long octadecyl chains attached to the amide groups enhance the hydrophobicity and self-assembly properties of the molecule, making it useful in various applications, including materials science and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with octadecylamine. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid chloride to the amide .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, sulfonic, or other substituted derivatives
Scientific Research Applications
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of supramolecular polymers and other complex structures.
Biology: Employed in the development of biomaterials that mimic natural fibrous structures.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in the production of advanced materials with specific properties, such as hydrophobic coatings and nanocomposites .
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- involves its ability to form hydrogen bonds and other non-covalent interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures. The long octadecyl chains contribute to the hydrophobicity and stability of these structures, making them suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material science .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxamide: Lacks the long octadecyl chains, resulting in different self-assembly properties.
N,N’,N’'-Tris(2-aminoethyl)-1,3,5-benzenetricarboxamide: Contains shorter aminoethyl chains, leading to different solubility and interaction characteristics
Uniqueness
1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- is unique due to its long octadecyl chains, which enhance its hydrophobicity and self-assembly properties. This makes it particularly useful in applications requiring stable, hydrophobic supramolecular structures .
Properties
IUPAC Name |
1-N,3-N,5-N-trioctadecylbenzene-1,3,5-tricarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H117N3O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-61(67)58-55-59(62(68)65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-60(56-58)63(69)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-57H,4-54H2,1-3H3,(H,64,67)(H,65,68)(H,66,69) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQZDVWVFGEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCCCCCCCCCCCC)C(=O)NCCCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H117N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553970 |
Source


|
| Record name | N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
964.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107976-02-3 |
Source


|
| Record name | N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B3045397.png)





